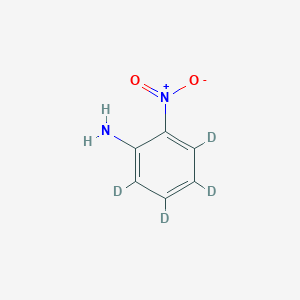
2,3,4,5-Tetradeuterio-6-nitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3,4,5-Tetradeuterio-6-nitroaniline involves chemical transformations of 2,4,6-trinitrotoluene and 1,3,5-trinitrobenzene . The selective reduction of nitro groups in TNT and TNB molecules or carrying out nucleophilic substitution reactions of one or two nitro groups for organic radicals of various structures with the subsequent reduction of the remaining ones allows one to obtain a wide range of functionally substituted anilines .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetradeuterio-6-nitroaniline is C6H6N2O2. The molecular weight is 142.15 g/mol.Chemical Reactions Analysis
Nitro group-containing compounds are well known as effective anticancer drugs . The aim of the study is to synthesize a series of trinitroaniline derivatives to determine their potential antitumor activities on diverse cancer cell models, anti-apoptotic and anti-metastatic features on hepatoma cells .Applications De Recherche Scientifique
NMR Spectroscopy in Chemical Rearrangements
The compound's derivatives, like 2,6-dichloro-N-nitroaniline and 2,6-dibromo-N-nitroaniline, have been instrumental in the study of chemical rearrangements. Specifically, these derivatives were used to monitor acid-catalyzed rearrangements through 1H and 15N NMR spectroscopy. This research highlights the role of such compounds in understanding the dynamics of molecular rearrangements and the generation of nuclear polarization during these processes (Abu-Namous et al., 1986).
Structural Analysis in Biochemical Research
Derivatives of 2,3,4,5-tetradeuterio-6-nitroaniline have been used to probe DNA structures. For instance, a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide and 5-iodocytidylyl (3'-5') guanosine was studied to understand DNA conformations better. These compounds facilitated the understanding of intricate molecular interactions within DNA structures (Vyas et al., 1984).
Synthesis of Tetrafluorobenzheterocycles
The compound 2,3,4,5-tetrafluoro-6-nitroaniline, a closely related compound, has been used as a precursor in synthesizing tetrafluorobenzheterocycles. This process involves steps like amination, conversion to dinitrobenzene, and further chemical transformations. The synthesized tetrafluorobenzheterocycles have shown potential in fungicidal applications, indicating the compound's relevance in pharmaceutical and agricultural sectors (Heaton et al., 1997).
Molecular Dynamics and Disorder Studies
Derivatives of 2,3,4,5-tetradeuterio-6-nitroaniline, such as 2-methyl-4-nitroaniline, have been studied for their molecular dynamics and disorder, especially in the context of their nonlinear optical and other properties. Fourier transform infrared spectra and NMR studies revealed insights into the activation energies and reorientation dynamics of various molecular groups, enhancing our understanding of the material properties related to electronics and photonics (Okwieka et al., 2009).
Safety and Hazards
The safety data sheet for 4-Nitroaniline, a compound similar to 2,3,4,5-Tetradeuterio-6-nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - repeated exposure .
Mécanisme D'action
Target of Action
Nitro group-containing compounds, such as trinitroaniline derivatives, are known to have potential antitumor activities on diverse cancer cell models .
Mode of Action
It’s worth noting that nitro group-containing compounds can induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression . This suggests that 2,3,4,5-Tetradeuterio-6-nitroaniline might interact with its targets to induce apoptosis, leading to cell death.
Biochemical Pathways
Nitro group-containing compounds have been shown to decrease the expression of the cell cycle checkpoint protein cyclin d1 , suggesting that they may affect cell cycle regulation pathways.
Result of Action
Nitro group-containing compounds have been shown to inhibit the metastatic activity of hep3b cells , suggesting that 2,3,4,5-Tetradeuterio-6-nitroaniline might have similar effects.
Action Environment
It’s worth noting that the stability of nitrate ester-based energetic materials, which include nitro group-containing compounds, can be influenced by environmental conditions .
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCXCZTLWNFOH-RHQRLBAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[N+](=O)[O-])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroaniline-3,4,5,6-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



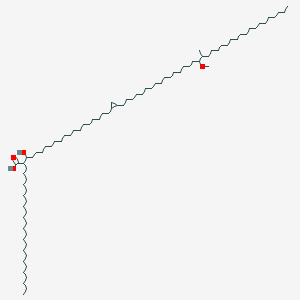

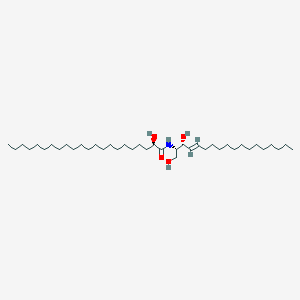
![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt](/img/structure/B3044046.png)
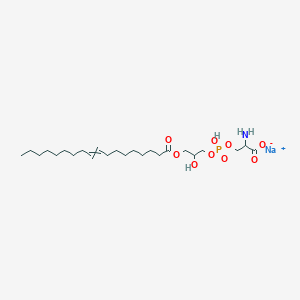
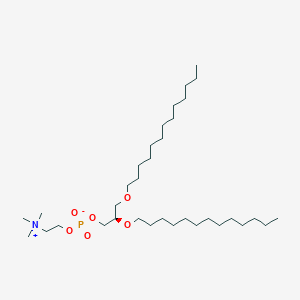
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)



![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)